molecular formula C12H19N3O B1489126 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2092459-89-5

1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No. B1489126
CAS RN: 2092459-89-5
M. Wt: 221.3 g/mol
InChI Key: ZBCZUGKWLVPDLI-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known as AMPPE, is an organic compound with a variety of industrial and scientific applications. It is a white crystalline solid, with a melting point of about 98 °C, and is soluble in water and organic solvents. AMPPE is a versatile compound, and its properties make it a useful building block for a wide range of chemical reactions.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The compound "1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one" has not been directly mentioned in the available literature. However, compounds with similar structures have been extensively studied for their applications in the synthesis of small molecule anticancer drugs, functionalized crown ethers, and antibacterial agents. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde , an aqueous solubility aldehyde, is highlighted as an important intermediate for small molecule anticancer drugs. This compound was synthesized through acylation and nucleophilic substitution steps, with a focus on optimizing the synthetic method to achieve a total yield of 65% (Wang et al., 2017).

Building Blocks for Chemical Synthesis

Similarly, compounds like 3-(pyrrolidin-1-yl)piperidine have been reported as conformationally rigid diamines of major importance in medicinal chemistry, with novel synthesis methods developed for their production (Smaliy et al., 2011). These compounds serve as valuable building blocks for the synthesis of a wide range of chemical entities, including functionalized crown ethers and various bioactive molecules.

Anticancer and Antibacterial Activity

Research also delves into the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones , showcasing their antibacterial activity. This emphasizes the utility of piperidine derivatives in generating compounds with significant biological activities (Merugu et al., 2010).

Role in Molecular Diversity and Film Fabrication

The compounds with piperidine and pyrrolidine moieties also contribute to molecular diversity in chemical reactions and have implications in materials science, such as electrooptic film fabrication. The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity exemplify the breadth of research applications of these chemical structures (Kumar et al., 2013).

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-9-11-3-7-15(8-4-11)12(16)10-14-5-1-2-6-14/h1-2,5-6,11H,3-4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZUGKWLVPDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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